molecular formula C8H14N4O4 B2435779 N3-L-Dap(Boc)-OH CAS No. 1932432-15-9

N3-L-Dap(Boc)-OH

Cat. No.: B2435779
CAS No.: 1932432-15-9
M. Wt: 230.224
InChI Key: IVADUQQDYTXXQS-YFKPBYRVSA-N
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Description

N3-L-Dap(Boc)-OH, also known as N3-L-2,3-diaminopropanoic acid tert-butoxycarbonyl, is a derivative of diaminopropanoic acid. This compound is characterized by the presence of an N3 group and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in peptide synthesis and other organic synthesis applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3-L-Dap(Boc)-OH typically involves the protection of the amino groups of diaminopropanoic acid. One common method is to react diaminopropanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through crystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino groups.

    Reduction: Reduction reactions can target the N3 group, converting it to an amine.

    Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amine derivatives.

    Substitution: Deprotected diaminopropanoic acid derivatives.

Scientific Research Applications

N3-L-Dap(Boc)-OH has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N3-L-Dap(Boc)-OH is primarily related to its role as a building block in peptide synthesis. The Boc protecting group stabilizes the compound during synthesis, preventing unwanted reactions at the amino groups. Upon deprotection, the free amino groups can participate in various biochemical reactions, including enzyme catalysis and protein binding.

Comparison with Similar Compounds

    N3-L-Dap-OH: Lacks the Boc protecting group, making it more reactive.

    N3-L-Dap(Fmoc)-OH: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

    N3-L-Dap(Cbz)-OH: Contains a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness: N3-L-Dap(Boc)-OH is unique due to its Boc protecting group, which provides stability during synthesis and can be easily removed under mild acidic conditions. This makes it particularly useful in peptide synthesis where selective protection and deprotection of amino groups are crucial.

Properties

IUPAC Name

(2S)-2-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O4/c1-8(2,3)16-7(15)10-4-5(6(13)14)11-12-9/h5H,4H2,1-3H3,(H,10,15)(H,13,14)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVADUQQDYTXXQS-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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